1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
The compound 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 612523-94-1) is a pyrazolo[3,4-d]pyrimidine derivative featuring dual 4-chlorobenzyl substituents: one at the pyrazole nitrogen and another on the piperazine ring . This scaffold is notable for its structural resemblance to purine bases, enabling interactions with kinase targets and other biological receptors. Its molecular formula is C₂₄H₂₂Cl₂N₆, with an average mass of 489.38 g/mol. Industrial-grade synthesis and commercial availability highlight its relevance in drug discovery .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N6/c24-19-5-1-17(2-6-19)14-29-9-11-30(12-10-29)22-21-13-28-31(23(21)27-16-26-22)15-18-3-7-20(25)8-4-18/h1-8,13,16H,9-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBRWLYAWEDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo-pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. Its structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.34 g/mol. The compound features two chlorobenzyl groups and a piperazine moiety, contributing to its unique pharmacological profile.
Biological Activity
Research indicates that 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant biological activities, including:
- Antitumor Activity : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit various cancer cell lines. The compound's mechanism likely involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
- Neuroprotective Effects : The compound may also demonstrate neuroprotective properties by modulating neurotransmitter systems and inhibiting enzymes linked to neurodegenerative diseases.
- Anti-inflammatory Properties : Initial assessments suggest that this compound could reduce inflammation markers, making it a candidate for treating inflammatory conditions.
The precise mechanism through which 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes involved in cell signaling pathways related to cancer and neurodegeneration.
Case Studies
Several studies have highlighted the biological activity of similar compounds within the pyrazolo-pyrimidine class:
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed potent inhibitory effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds induced apoptosis and inhibited cell proliferation through modulation of apoptotic pathways.
- Neurological Applications : Research into piperazine-substituted chalcones indicated potential for treating Alzheimer's disease by inhibiting monoamine oxidases (MAOs) and cholinesterases (ChEs), suggesting that similar mechanisms might be applicable to 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Comparative Analysis
The following table summarizes the biological activities reported for structurally related compounds:
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with analogues:
Key Observations
- Dual Chlorobenzyl Groups : The target compound’s dual 4-chlorobenzyl groups enhance lipophilicity and may improve receptor binding compared to analogues with phenethyl () or benzhydryl () substituents. The chlorine atoms likely contribute to π-π stacking and hydrophobic interactions .
- Piperazine vs.
- Kinase Inhibition: PP2 (), a known Src kinase inhibitor, shares the pyrazolo[3,4-d]pyrimidine core but lacks the piperazine moiety. This suggests that the target compound’s piperazine-linked chlorobenzyl groups could modulate kinase selectivity.
Preparation Methods
Step 1: Formation of 1-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one
The intermediate 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is treated with 4-chlorobenzyl chloride in dimethylformamide (DMF) using sodium bicarbonate as a base. The reaction is heated at 70°C for 5 hours to achieve N1-alkylation.
Reaction Conditions :
Step 2: Quaternization at the N4 Position
The N4 position is functionalized via nucleophilic substitution using 1-(4-chlorobenzyl)piperazine. The reaction occurs in tetrahydrofuran (THF) under reflux with potassium carbonate as the base. This step introduces the piperazine moiety while maintaining the integrity of the chlorobenzyl groups.
Optimized Parameters :
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Base : K₂CO₃ (2.0 equivalents)
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Piperazine Derivative : 1-(4-Chlorobenzyl)piperazine (1.1 equivalents)
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Solvent : Anhydrous THF
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Time : 12 hours
Purification and Characterization
Crude products are purified via column chromatography (silica gel, chloroform:methanol 10:1) followed by recrystallization from ethanol. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are used for structural validation.
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂Cl₂N₆O |
| HRMS (m/z) | 489.1245 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | δ 4.92 (s, 2H, CH₂), 7.35–7.80 (m, Ar) |
| Melting Point | 285–287°C |
Comparative Analysis of Synthetic Routes
Alternative methodologies have been explored to enhance efficiency:
Route A: One-Pot Alkylation
Combining N1- and N4-alkylation in a single step reduces processing time but risks side reactions. Trials using excess 4-chlorobenzyl chloride (2.5 equivalents) and 1-(4-chlorobenzyl)piperazine (1.5 equivalents) in DMF at 100°C yielded 55–60% product, with 20–25% unreacted starting material.
Route B: Sequential Alkylation with Intermediate Isolation
Isolating the N1-alkylated intermediate before N4-functionalization improves regioselectivity, achieving 70–75% overall yield. This method is preferred for large-scale synthesis.
Challenges and Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance reaction rates but may degrade heat-sensitive intermediates. Replacing DMF with acetonitrile at 80°C improved stability, albeit with a 10% yield reduction.
Catalytic Acceleration
Adding catalytic iodide (KI, 0.1 equivalents) in THF increased the N4-alkylation rate by 30%, reducing reaction time to 8 hours.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) achieved 68% yield using continuous-flow reactors. Key parameters included:
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Residence Time : 2 hours
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Temperature : 75°C
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Pressure : 3 bar
This approach minimizes byproduct formation and aligns with green chemistry principles .
Q & A
(Basic) What are the established synthetic routes for 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. A common approach includes:
- Step 1 : Alkylation of the pyrazolo[3,4-d]pyrimidine core with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the first 4-chlorobenzyl group.
- Step 2 : Nucleophilic substitution at the 4-position of the pyrimidine ring using 1-(4-chlorobenzyl)piperazine. This step requires anhydrous solvents (e.g., acetonitrile or DCM) and elevated temperatures (60–80°C) to facilitate piperazine coupling.
- Key Conditions :
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Strict control of stoichiometry to avoid over-alkylation or byproduct formation .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the target compound in ~40–60% yield .
(Basic) How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 463.1 (calculated for C₂₂H₂₀Cl₂N₆) .
- Elemental Analysis : Matches experimental C, H, N, and Cl percentages with theoretical values (e.g., Cl%: ~15.3%) .
(Advanced) What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values for kinase inhibition) often arise from assay variability or compound purity. Methodological solutions include:
- Standardized Assay Protocols : Use ATP concentration-matched kinase assays (e.g., 10 μM ATP for consistent competition) .
- Orthogonal Purity Validation : Combine HPLC (>98% purity) with LC-MS to rule out degradation products .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines with piperazine substituents) to identify trends .
(Advanced) How can reaction conditions be optimized to improve scalability without compromising yield?
Optimization strategies involve:
- Solvent Screening : Replace DMF with less toxic solvents (e.g., THF or EtOAc) while maintaining reaction efficiency .
- Catalyst Selection : Transition from homogeneous catalysts (e.g., NaOAc) to heterogeneous alternatives (e.g., Amberlyst-15) for easier recovery .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., 4-hour residence time vs. 24-hour batch) .
(Advanced) What computational models predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to:
- Identify Binding Pockets : Target the ATP-binding site of kinases (e.g., AKT1) using the pyrazolo[3,4-d]pyrimidine core as a hinge binder .
- Validate Interactions : MD simulations (50 ns trajectories) assess stability of hydrogen bonds between the 4-chlorobenzyl group and kinase residues (e.g., Lys268 in AKT1) .
- SAR Analysis : QSAR models correlate substituent electronegativity (Cl groups) with inhibitory potency (R² > 0.85) .
(Basic) What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize chlorinated byproducts with 10% NaOH before disposal in halogenated waste containers .
(Advanced) How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what modifications address bioavailability challenges?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
